4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes an ethoxy group, a methyl group, a propylsulfonyl group, and a tetrahydroquinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves a multi-step process:
Starting Materials: The preparation often begins with readily available starting materials such as 4-ethoxy-3-methylbenzenesulfonamide and 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to promote the desired transformations.
Key Steps: The key steps might include sulfonylation, alkylation, and condensation reactions to assemble the molecular framework.
Industrial Production Methods: Scaling up the production for industrial purposes might involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, enhanced mixing techniques, and advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions could target specific functional groups such as sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at different positions on the benzene ring or the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Various reagents such as halides, amines, or organometallic reagents might be employed under specific conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the parent compound.
Substitution Products: Depending on the substituent, diverse functionalized derivatives.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is utilized as a key intermediate in the synthesis of more complex molecules. Its versatile functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is investigated for its potential as a bioactive molecule. Studies may explore its interactions with various biological targets such as enzymes or receptors.
Medicine: Medical research focuses on its potential therapeutic applications. It may be studied for its efficacy in treating specific diseases or conditions, with research exploring its pharmacokinetics and pharmacodynamics.
Industry: In industry, the compound may be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to a desired therapeutic effect. Detailed studies elucidate the binding affinity, specificity, and downstream effects of the compound on cellular processes.
Comparison with Similar Compounds
Sulfonamide Derivatives: Other molecules containing the sulfonamide functional group, such as sulfanilamide and sulfamethoxazole.
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-15-18(8-10-20(17)23)22-30(26,27)19-9-11-21(28-5-2)16(3)14-19/h8-11,14-15,22H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDBRGDXBJLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.